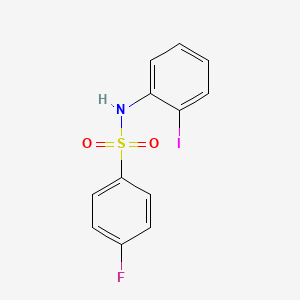

4-fluoro-N-(2-iodophenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(2-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FINO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDPBWIPFVAWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FINO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity and Transformations of 4 Fluoro N 2 Iodophenyl Benzenesulfonamide

Reactivity Profiles of the Iodine Substituent for C-I Bond Functionalization

The carbon-iodine (C-I) bond in 4-fluoro-N-(2-iodophenyl)benzenesulfonamide is the primary site of reactivity, offering a gateway to a multitude of functionalizations. This is largely attributed to the relatively low bond dissociation energy of the C-I bond compared to other carbon-halogen bonds, making it an excellent leaving group in various reactions.

Exploration of Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The 2-iodophenyl moiety of the title compound is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids would be expected to proceed efficiently, yielding a range of N-(2'-aryl-biphenyl-2-yl)-4-fluorobenzenesulfonamide derivatives. The general conditions for such transformations are well-established and typically provide good to excellent yields.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl iodide with an alkene. nih.govsgitolab.comchemrxiv.org This reaction is a powerful tool for the synthesis of substituted alkenes. For this compound, a Heck reaction with various alkenes would lead to the formation of N-(2-alkenylphenyl)-4-fluorobenzenesulfonamides. The regioselectivity and stereoselectivity of the Heck reaction are often influenced by the nature of the alkene and the reaction conditions.

Sonogashira Coupling: This cross-coupling reaction utilizes a terminal alkyne as the coupling partner with the aryl iodide, catalyzed by palladium and a copper(I) co-catalyst. acs.orgtohoku.ac.jp The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reaction of this compound with terminal alkynes would furnish N-(2-alkynylphenyl)-4-fluorobenzenesulfonamides, which are valuable intermediates in organic synthesis.

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | N-(2'-aryl-biphenyl-2-yl)-4-fluorobenzenesulfonamide |

| Heck | Alkene | Pd catalyst, Base | N-(2-alkenylphenyl)-4-fluorobenzenesulfonamide |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | N-(2-alkynylphenyl)-4-fluorobenzenesulfonamide |

Activation and Derivatization of the C-I Bond in Complex Molecules

Beyond standard cross-coupling reactions, the C-I bond can be activated for more complex transformations. For instance, in the presence of suitable catalysts, it can participate in carbonylation reactions to introduce a carbonyl group, or in amination reactions to form C-N bonds. The versatility of the C-I bond allows for its derivatization at various stages of a synthetic sequence, enabling the construction of complex molecular architectures.

Formation and Reactivity of Organoiodine(III) Intermediates

The iodine atom in aryl iodides can be oxidized to a hypervalent state, most commonly to iodine(III). These organoiodine(III) compounds, such as (diacetoxyiodo)arenes or aryliodonium salts, are valuable reagents in their own right, acting as powerful electrophiles and oxidizing agents.

While specific studies on the formation of organoiodine(III) intermediates from this compound are not prevalent, the general principles of hypervalent iodine chemistry suggest that the 2-iodophenyl moiety could be oxidized under appropriate conditions (e.g., using peracids or other strong oxidants). The resulting organoiodine(III) species would be expected to exhibit enhanced reactivity. For example, they can participate in reactions such as the transfer of functional groups to nucleophiles. Recent research has also explored the novel reactivity of organoiodine(III) compounds as nucleophilic organometalloids in reactions with arynes. nih.govsgitolab.comchemrxiv.orgacs.orgtohoku.ac.jp This opens up new avenues for the functionalization of the C-I bond in the title compound.

Reactivity Profiles of the Fluorine Substituent

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which generally renders it unreactive. However, under specific conditions, the fluorine substituent on the benzenesulfonamide (B165840) ring can be induced to participate in chemical transformations.

C-F Bond Stability and Activation Pathways for Selective Transformations

The C-F bond in this compound is significantly more stable than the C-I bond. Its activation typically requires harsh reaction conditions or the use of specialized reagents. Transition metal-mediated C-F bond activation is an area of active research, but often requires specific directing groups or electronic properties in the substrate that may not be optimally present in this molecule for facile activation. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the C-F bond, but it is generally not sufficient to enable easy cleavage.

Potential for Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the fluorinated ring. In an SNAr reaction, a nucleophile displaces a leaving group (in this case, fluoride) on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In this compound, the benzenesulfonamide group is an electron-withdrawing group. However, its activating effect may not be strong enough to facilitate SNAr reactions with a wide range of nucleophiles under standard conditions. The reaction would likely require strong nucleophiles and potentially elevated temperatures. The success of an SNAr reaction on the fluorinated ring would also depend on the competition with reactions at the more labile C-I bond. It is conceivable that under forcing conditions, or with specific catalyst systems that favor C-F activation, SNAr could be achieved.

Table 2: Comparison of C-I and C-F Bond Reactivity

| Bond | Relative Bond Strength | Typical Reactivity | Key Transformations |

|---|---|---|---|

| C-I | Weaker | High | Cross-coupling, Organoiodine(III) formation |

| C-F | Stronger | Low | C-F activation (challenging), Potential for SNAr |

Reactivity of the Sulfonamide N-H Moiety

The nitrogen-hydrogen bond of the sulfonamide group is a key site of reactivity, participating in both substitution and deprotonation reactions.

The sulfonamide nitrogen can act as a nucleophile, enabling N-alkylation and N-arylation reactions. These transformations are fundamental in organic synthesis for creating more complex molecular architectures.

N-Alkylation: In the presence of a suitable base, the sulfonamide can be deprotonated to form a more nucleophilic anion. This anion can then react with various alkylating agents (e.g., alkyl halides) via an SN2 mechanism to yield N-alkylated products. The choice of base and solvent is critical to control the reaction rate and minimize side reactions.

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen typically requires metal-catalyzed cross-coupling reactions. Two of the most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of the sulfonamide with an aryl halide. wikipedia.org The reaction is thought to proceed through the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the N-aryl sulfonamide. wikipedia.orgorganic-chemistry.org High temperatures are often required for this reaction. wikipedia.org

Buchwald-Hartwig Amination: A more modern and often milder alternative is the palladium-catalyzed N-arylation. researchgate.net This reaction involves a catalytic cycle with a palladium complex. The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the deprotonated sulfonamide, and finally, reductive elimination to give the N-arylated product and regenerate the Pd(0) catalyst. researchgate.net

A hypothetical N-arylation of this compound with a generic aryl halide (Ar-X) is presented in the table below, illustrating typical conditions for these transformations.

| Reaction Type | Catalyst | Base | Solvent | Typical Temperature (°C) |

| Ullmann Condensation | CuI | K₂CO₃ | DMF | 120-180 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 |

This table presents generalized conditions and specific parameters would need to be optimized for the substrate.

The presence of the strongly electron-withdrawing sulfonyl group makes the N-H proton of the sulfonamide acidic, with a pKa typically in the range of 10-11. This acidity allows for easy deprotonation by a variety of bases, such as alkali metal hydroxides or alkoxides, to form a stable nitrogen anion.

The resulting anion is resonance-stabilized, with the negative charge delocalized over the sulfonyl group's oxygen atoms and the nitrogen atom. This delocalization contributes to the stability of the anion and its utility as a nucleophile in various chemical transformations. The formation and reactivity of this anion are central to the N-alkylation and N-arylation reactions discussed previously.

Electrophilic and Nucleophilic Behavior of the Benzenesulfonamide Core

The benzenesulfonamide core of this compound possesses distinct sites for both electrophilic and nucleophilic attack.

Nucleophilic Behavior: The 2-iodophenyl ring is activated towards nucleophilic aromatic substitution, particularly at the carbon atom bearing the iodine. The iodine atom is a good leaving group, and its departure can be facilitated by the presence of an electron-withdrawing group on the ring, although in this case, the sulfonamide is attached to the nitrogen, not directly to this ring. Reactions with nucleophiles can lead to the displacement of the iodide.

Furthermore, the iodine atom itself can participate in reactions, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), where it undergoes oxidative addition to a low-valent palladium species.

Reaction Kinetics and Thermodynamic Considerations Governing Compound Transformations

Reaction Kinetics: The rates of the reactions involving this compound will be influenced by several factors:

Concentration of reactants: Higher concentrations generally lead to faster reaction rates.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with the necessary activation energy.

Catalyst efficiency: In catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand and palladium precursor can have a dramatic effect on the reaction rate and yield.

Steric hindrance: The bulky nature of the 2-iodophenyl and 4-fluorobenzenesulfonyl groups can influence the approach of reactants, potentially slowing down reactions at the sulfonamide nitrogen.

Thermodynamic Considerations: The feasibility of a given transformation is determined by the change in Gibbs free energy (ΔG).

N-Alkylation/N-Arylation: These reactions are generally thermodynamically favorable as they result in the formation of stable C-N bonds.

Deprotonation: The deprotonation of the sulfonamide N-H is an equilibrium process. The position of the equilibrium will depend on the strength of the base used and the stability of the resulting anion. The resonance stabilization of the sulfonamide anion makes its formation thermodynamically accessible with a suitable base.

Nucleophilic Aromatic Substitution: The displacement of the iodide from the 2-iodophenyl ring is typically a thermodynamically downhill process, especially with strong nucleophiles.

The following table summarizes the key reactive sites and potential transformations of this compound.

| Molecular Moiety | Reactive Site | Type of Reaction | Potential Products |

| Sulfonamide N-H | Nitrogen Atom | N-Alkylation, N-Arylation | N-substituted sulfonamides |

| Sulfonamide N-H | Hydrogen Atom | Deprotonation | Sulfonamide anion |

| 4-Fluorophenyl Ring | Aromatic C-H | Electrophilic Aromatic Substitution | Substituted benzenesulfonamides |

| 2-Iodophenyl Ring | Carbon-Iodine Bond | Nucleophilic Aromatic Substitution, Cross-coupling | Biaryls, heterocycles, etc. |

Theoretical and Computational Chemistry Studies on 4 Fluoro N 2 Iodophenyl Benzenesulfonamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable tools for elucidating the electronic characteristics and bonding nature of molecules. nih.gov For 4-fluoro-N-(2-iodophenyl)benzenesulfonamide, these calculations offer a detailed picture of its quantum mechanical properties. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed to balance computational cost and accuracy for molecules of this size, providing reliable predictions of geometry and electronic properties. nih.gov

Analysis of Electronic Structure (HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-iodophenyl ring, which is less influenced by electron-withdrawing groups. Conversely, the LUMO is likely distributed over the 4-fluorobenzenesulfonyl moiety, due to the strong electron-withdrawing effects of the sulfonyl group and the fluorine atom. This spatial separation of the frontier orbitals is characteristic of a donor-acceptor system.

Charge distribution analysis reveals how electrons are shared among the atoms in the molecule. The electronegative oxygen, nitrogen, and fluorine atoms are expected to carry partial negative charges, while the sulfur atom and the N-H proton will exhibit partial positive charges. This charge polarization is critical for understanding the molecule's reactivity and intermolecular interactions.

Interactive Data Table: Representative Frontier Orbital Energies

Note: The following values are illustrative, based on typical DFT calculations for similar aromatic sulfonamides, as specific published data for this compound is not available.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.14 | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |

Molecular Orbital Analysis and Bonding Characteristics

Molecular Orbital (MO) theory describes bonding as the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. youtube.com In this compound, the bonding is characterized by a framework of sigma (σ) bonds, which provide structural integrity, and a system of pi (π) orbitals associated with the two aromatic rings.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with colors indicating different potential values. Red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). kfupm.edu.sa

For this compound, the ESP map would show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atom. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential: Located around the acidic N-H proton, making it the most likely site for deprotonation and the primary hydrogen bond donor.

Neutral/Slightly Negative Potential: Spread across the π-systems of the aromatic rings.

This mapping is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. chemrxiv.org The study of the conformational energy landscape provides insight into the molecule's flexibility, its most stable three-dimensional structures, and the energy barriers between different conformations. nih.gov

Rotational Barriers and Torsional Angles of Aryl-N and S-N Bonds

S-N Bond: Rotation around the S-N bond in sulfonamides is often hindered, with rotational barriers that can be significant enough to be measured by techniques like NMR spectroscopy. researchgate.net This restriction is attributed to the partial double bond character of the S-N linkage.

Aryl-S and Aryl-N Bonds: Rotation around these bonds determines the relative orientation of the two aromatic rings. Steric hindrance, particularly from the bulky iodine atom at the ortho position of the aniline (B41778) ring, plays a major role in defining the preferred conformation.

Crystal structures of closely related compounds, such as N-(2-iodophenyl)benzenesulfonamide and 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, show that the molecule adopts a bent conformation at the sulfur atom. researchgate.netresearchgate.net The two aryl rings are typically twisted significantly relative to each other, with C-S-N-C torsion angles often in the range of 55-85°. researchgate.net

Interactive Data Table: Representative Conformational Parameters

Note: These values are illustrative, based on data from analogous sulfonamide crystal structures and computational studies.

| Parameter | Value | Significance |

| C-S-N-C Torsional Angle | ~60-80° | Defines the overall twist of the molecular backbone. researchgate.net |

| S-N Rotational Barrier | ~60-70 kJ/mol | Indicates restricted rotation due to partial double bond character, influencing conformational stability. researchgate.net |

| Dihedral Angle (Aryl-Aryl) | ~75-85° | The angle between the planes of the two aromatic rings, largely dictated by steric effects. researchgate.net |

Investigation of Intermolecular Interactions and Aggregation Tendencies

In the condensed phase (solid or aggregated state), the properties of this compound are governed by intermolecular interactions. nih.gov The most dominant of these is the hydrogen bond formed between the N-H group (donor) and one of the sulfonyl oxygen atoms (acceptor) of a neighboring molecule.

Halogen Bonding: The iodine atom can act as a Lewis acid, forming interactions with electron-rich atoms like oxygen or nitrogen.

C-H···π Interactions: Hydrogen atoms on one ring can interact with the π-electron cloud of an adjacent ring.

π-π Stacking: The aromatic rings may stack, although this is often offset due to the molecule's twisted conformation.

Computational studies can quantify the strength of these interactions by calculating the binding energy of molecular dimers or clusters. nih.gov Understanding these aggregation tendencies is crucial for predicting solid-state properties like crystal packing and solubility.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, these studies would typically focus on reactions involving the sulfonyl group or transformations at the iodinated phenyl ring.

A critical aspect of understanding a chemical reaction is the identification of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly quantum chemical calculations, are employed to locate and characterize the geometry of these transient structures. Once the transition state is identified, its energy relative to the reactants and products can be calculated, providing the activation energy or energy barrier for the reaction. This information is crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism. For this compound, this would involve modeling potential reactions, such as nucleophilic substitution at the sulfur atom or palladium-catalyzed cross-coupling reactions at the C-I bond, and calculating the associated energy profiles.

The surrounding solvent can significantly influence the pathway and energetics of a reaction. Computational models can account for these effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. By performing calculations in different simulated solvent environments, researchers can predict how the polarity and specific interactions of the solvent might stabilize or destabilize reactants, transition states, and products, thereby altering the reaction's energy profile and potentially favoring one reaction pathway over another.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering a "computational microscope" to observe their motions and interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. For this compound, MD simulations could be used to explore its conformational flexibility, solvation dynamics, and how it interacts with other molecules or surfaces. This can reveal important information about its physical properties and how it behaves in different environments.

Structure-Reactivity/Property Relationship (SRPR) Methodologies (non-biological applications)

Structure-Reactivity/Property Relationship (SRPR) methodologies aim to establish a quantitative link between the chemical structure of a molecule and its reactivity or physical properties. These models are often developed using statistical methods and a set of known data to predict the properties of new, unstudied compounds. In a non-biological context, SRPR models for this compound could be developed to predict properties such as its solubility, melting point, or its performance as a ligand in catalysis, based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Fluoro N 2 Iodophenyl Benzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and identify the chemical environment of specific atoms like fluorine.

Advanced 1H, 13C, and 19F NMR for Precise Structural Assignments

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are the cornerstone of structural analysis for 4-fluoro-N-(2-iodophenyl)benzenesulfonamide. Each technique provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic region of the spectrum is of particular interest. The protons on the 4-fluorobenzenesulfonyl moiety are expected to appear as two distinct multiplets due to coupling with each other and with the fluorine atom. The protons on the 2-iodophenyl ring will also present a complex pattern of multiplets. The N-H proton of the sulfonamide group is anticipated to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound would be expected to show 12 distinct signals for the 12 carbon atoms in the two aromatic rings. The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbons adjacent to the iodine and the sulfonyl group will also have characteristic chemical shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that is invaluable for the analysis of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, likely a multiplet, due to coupling with the adjacent protons on the fluorophenyl ring. The chemical shift of this signal provides a definitive confirmation of the presence and electronic environment of the fluorine atom.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| 4-Fluorobenzenesulfonyl Ring | |||

| C1' | - | 137.5 | - |

| C2'/C6' | 7.95 (dd) | 129.8 (d) | - |

| C3'/C5' | 7.25 (t) | 116.5 (d) | - |

| C4' | - | 165.0 (d) | -105.0 (m) |

| 2-Iodophenyl Ring | |||

| C1'' | - | 139.0 | - |

| C2'' | - | 98.0 | - |

| C3'' | 7.90 (dd) | 140.0 | - |

| C4'' | 7.00 (td) | 125.0 | - |

| C5'' | 7.45 (td) | 130.0 | - |

| C6'' | 7.55 (dd) | 129.5 | - |

| Sulfonamide | |||

| N-H | 9.50 (br s) | - | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional (2D) NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning all signals and elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons within each aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the preferred conformation of the molecule in solution, for example, the relative orientation of the two aromatic rings.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Insights

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in their crystalline form. It can provide information that is complementary to single-crystal X-ray diffraction and is particularly useful for characterizing polymorphic forms, which are different crystal structures of the same compound. For this compound, ¹³C and ¹⁵N ssNMR could be used to identify the number of crystallographically independent molecules in the unit cell and to probe intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group. ¹²⁷I ssNMR could also provide insights into the local environment of the iodine atom.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₉FINO₂S), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Ionization Mode | Expected Adducts |

| C₁₂H₉FINO₂S | 404.9414 | ESI+ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| ESI- | [M-H]⁻ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. The fragmentation of this compound would likely proceed through cleavage of the sulfonamide bond, loss of SO₂, and fragmentation of the aromatic rings. By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing further confirmation of its structure. A plausible fragmentation pathway could involve the initial loss of the 4-fluorobenzenesulfonyl group or the 2-iodophenyl group, followed by further fragmentation of the resulting ions.

X-ray Diffraction (XRD) Methodologies for Single Crystal Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into molecular geometry, bond parameters, and the complex network of intermolecular forces that govern the crystal lattice. Although a specific crystal structure for this compound is not detailed in the available literature, extensive data on the closely related analogue, N-(2-iodophenyl)benzenesulfonamide, allows for a robust analysis of its expected structural characteristics. sielc.com

Determination of Molecular Geometry and Bond Parameters

The bond lengths and angles within the molecule are generally consistent with those of other reported sulfonamide structures. Key bond parameters, extrapolated from related structures, are anticipated to fall within established ranges.

Interactive Table 1: Expected Bond Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Expected Value |

| Bond Length | S | O1 | ~1.43 Å |

| Bond Length | S | O2 | ~1.43 Å |

| Bond Length | S | N | ~1.64 Å |

| Bond Length | S | C (sulfonyl phenyl) | ~1.76 Å |

| Bond Length | N | C (iodo phenyl) | ~1.43 Å |

| Bond Angle | O-S-O | ~120° | |

| Bond Angle | O-S-N | ~107° | |

| Bond Angle | C-S-N | ~106° | |

| Torsion Angle | C-S-N-C | ~60-70° |

Note: These values are based on data from closely related sulfonamide crystal structures and serve as expected ranges.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The supramolecular architecture of sulfonamides in the solid state is predominantly driven by a network of intermolecular interactions. For this compound, several key interactions are expected to define its crystal packing.

Hydrogen Bonding: The most significant interaction governing the crystal packing of related sulfonamides is the N–H···O hydrogen bond. sielc.comshu.ac.ukyoutube.com In the crystal structure of N-(2-iodophenyl)benzenesulfonamide, these interactions link molecules into chains. sielc.com Specifically, the amide proton (N–H) acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms (S=O) serves as the acceptor. sielc.com Weaker C–H···O interactions often provide additional stability, linking these primary chains together to form more complex two-dimensional or three-dimensional networks. sielc.comyoutube.com

Halogen Bonding: The presence of an iodine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a directional, noncovalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. nist.gov In this molecule, the iodine atom can act as a halogen bond donor, potentially interacting with electronegative atoms such as the sulfonyl oxygens or the nitrogen atom of a neighboring molecule. While not explicitly detailed for this specific compound, studies on other sulfonamide co-crystals have shown a preference for halogen bonds with aromatic π-systems (X···π) over interactions with oxygen or nitrogen atoms. bldpharm.comlibretexts.org The formation and strength of such bonds are highly dependent on the crystal packing environment.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique to modify the physicochemical properties of active pharmaceutical ingredients. pharmatutor.org

While specific studies on the polymorphism of this compound have not been reported, sulfonamides as a class are known to form co-crystals. bldpharm.comlibretexts.org The presence of strong hydrogen bond donors (N-H) and acceptors (S=O), as well as a potential halogen bond donor (I), makes this molecule a prime candidate for co-crystallization studies. libretexts.orgpharmatutor.org Co-formers could be selected to interact specifically with these sites to generate novel supramolecular structures with tailored properties. pharmatutor.org Techniques such as solvent evaporation, grinding, or sonocrystallization could be employed to explore potential polymorphs and co-crystals. pharmatutor.orgup.ac.za

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. The spectra are sensitive to bond strengths, molecular geometry, and intermolecular interactions, providing a fingerprint of the compound.

For this compound, the IR and Raman spectra would be dominated by characteristic vibrations of the sulfonamide core and the substituted aromatic rings. Based on extensive studies of related arylsulfonamides, the key vibrational bands can be assigned with high confidence. acs.org

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N–H Stretch | Sulfonamide (–SO₂NH–) | 3390–3230 | Medium-Strong (IR) |

| C–H Stretch | Aromatic | 3100–3000 | Medium-Weak |

| S=O Asymmetric Stretch | Sulfonyl (–SO₂–) | 1345–1315 | Strong (IR) |

| S=O Symmetric Stretch | Sulfonyl (–SO₂–) | 1185–1145 | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1600–1450 | Medium-Strong |

| C–F Stretch | Fluoroaromatic | 1270-1200 | Strong (IR) |

| S–N Stretch | Sulfonamide | 925–900 | Medium |

| C–I Stretch | Iodoaromatic | ~600-500 | Medium |

The asymmetric and symmetric stretching vibrations of the S=O group are typically observed as very strong bands in the IR spectrum and are characteristic of the sulfonamide moiety. acs.org The N–H stretching frequency can be sensitive to hydrogen bonding; in the solid state, this band is often broader and shifted to lower wavenumbers compared to its position in a dilute solution. The C–F stretch gives rise to a strong absorption in the fingerprint region. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The chromophores in this compound are the two substituted benzene (B151609) rings.

The absorption spectrum is expected to be characterized by π→π* electronic transitions within the aromatic systems. Benzene itself exhibits absorption bands around 180 nm, 200 nm, and a weaker, symmetry-forbidden band near 260 nm. The substitution of functional groups onto the benzene rings alters the energies of the molecular orbitals, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift).

For this compound, two main absorption regions are expected, corresponding to the electronic systems of the 4-fluorobenzenesulfonyl and the 2-iodophenyl moieties. The presence of the sulfonyl group, fluorine, and iodine atoms as substituents on the phenyl rings will influence the exact positions and intensities of the absorption maxima. The spectrum will likely show strong absorption bands in the 200-300 nm range, characteristic of substituted aromatic compounds. These absorptions are due to π→π* transitions, which are generally of high intensity. shu.ac.uk Weaker n→π* transitions, possibly associated with the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group, may also be present but could be obscured by the more intense π→π* bands.

Exploration of 4 Fluoro N 2 Iodophenyl Benzenesulfonamide in Materials Science and Chemical Catalysis

Role as a Synthetic Precursor for Novel Organic Frameworks and Polymers

There is currently no available scientific literature that describes the use of 4-fluoro-N-(2-iodophenyl)benzenesulfonamide as a synthetic precursor for the development of novel organic frameworks or polymers. While the structural motifs of halogenated benzenesulfonamides are of interest in materials science, the specific application of this compound in the synthesis of porous crystalline structures like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), or in the formation of polymeric chains, has not been reported. Research in the field of porous organic frameworks often involves the use of various organic building blocks to create materials with high surface areas and tunable porosity, but this compound has not been identified as a building block in these studies.

Applications in Supramolecular Chemistry and Crystal Engineering

Detailed studies on the supramolecular chemistry and crystal engineering of this compound are not present in the current body of scientific literature. While research has been conducted on the crystal structures of related compounds, such as N-(2-iodophenyl)benzenesulfonamide and N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, which are stabilized by N—H···O hydrogen-bonding interactions, specific data on the 4-fluoro isomer is absent. researchgate.net The principles of crystal engineering often rely on predictable non-covalent interactions to design solid-state architectures, and while the fluorine and iodine atoms, along with the sulfonamide group, could participate in various interactions (e.g., hydrogen bonds, halogen bonds), the self-assembly and crystal packing of this compound have not been experimentally investigated or reported.

Development as a Ligand in Homogeneous or Heterogeneous Catalysis

No published research was found that details the development or application of this compound as a ligand in either homogeneous or heterogeneous catalysis. Consequently, there is no information available on the specific design principles or the catalytic performance of any potential metal complexes derived from this compound.

Ligand Design Principles Incorporating Halogen and Sulfonamide Moieties

There is no literature available that discusses ligand design principles specifically for this compound. General principles of ligand design often utilize the electronic and steric properties of functional groups to tune the catalytic activity of a metal center. The sulfonamide moiety can act as a coordinating group, and the presence of halogen atoms can influence the electronic properties of the ligand and provide sites for secondary interactions. However, the application of these principles to this specific compound has not been documented.

Evaluation of Catalytic Performance in Model Reactions

As there are no reports of this compound being used as a ligand in catalysis, there is no data on its performance in any model reactions. The evaluation of catalytic performance typically involves assessing parameters such as conversion, selectivity, and turnover number in well-established chemical transformations. Such data is not available for this compound.

Structure Reactivity/property Relationship Srpr Studies of 4 Fluoro N 2 Iodophenyl Benzenesulfonamide Analogues and Derivatives Non Biological Focus

Systematic Structural Modification of the Fluorinated Phenyl Ring and its Impact on Chemical Attributes

The fluorinated phenyl ring in 4-fluoro-N-(2-iodophenyl)benzenesulfonamide is a key determinant of its electronic properties and, consequently, its chemical reactivity and intermolecular interactions. The position and number of fluorine substituents can significantly alter the molecule's characteristics.

The introduction of a fluorine atom to a phenyl ring is known to affect the compound's pKa, conformation, solubility, and binding affinity. nih.gov Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect, which can lower the pKa of nearby acidic protons, such as the sulfonamide N-H. nih.govresearchgate.net Studies on related fluorinated compounds have shown that the replacement of a hydrogen atom with fluorine can lead to a systematic decrease in the acidic pKa. nih.gov For instance, in a series of PDE9 inhibitors, fluorination resulted in a decrease in acidic pKa of 1.2–1.7 units. nih.gov

The position of the fluorine atom on the phenyl ring is also crucial. While the parent compound has fluorine at the para-position, shifting it to the ortho- or meta-position would alter the inductive and resonance effects on the sulfonyl group. An ortho-fluoro substituent, for example, could engage in intramolecular hydrogen bonding with the sulfonamide N-H, influencing the conformation of the molecule.

The following table summarizes the expected impact of fluorine substitution on the chemical attributes of the benzenesulfonamide (B165840) ring:

| Substitution Pattern | Expected Impact on Chemical Attributes |

| 4-Fluoro (para) | Strong inductive electron withdrawal, moderate resonance electron donation. Influences the acidity of the sulfonamide N-H. |

| 2-Fluoro (ortho) | Strong inductive effect. Potential for intramolecular hydrogen bonding with the N-H of the sulfonamide linker, which can affect conformation and reactivity. |

| 3-Fluoro (meta) | Primarily a strong inductive electron-withdrawing effect with minimal resonance contribution, leading to increased acidity of the sulfonamide N-H compared to the unsubstituted analogue. |

| Multiple Fluorine Substituents | Additive electron-withdrawing effects, significantly increasing the acidity of the N-H proton and altering the electronic nature of the aromatic ring. |

Systematic Structural Modification of the Iodinated Phenyl Ring and its Impact on Chemical Attributes

The iodinated phenyl ring offers another site for structural modification that can profoundly influence the molecule's properties. The iodine atom itself is a site for potential chemical reactions and contributes to the molecule's steric bulk and potential for halogen bonding.

A study on the crystal structures of N-(2-iodophenyl)benzenesulfonamide and N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide provides valuable insights. researchgate.net The presence of the bulky iodine atom at the ortho position influences the conformation of the N-C bond in the –SO2–NH–C segment, causing it to be gauche relative to the S=O bond. researchgate.net

The introduction of additional substituents to the iodinated ring can further modulate the compound's properties. For example, the synthesis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide demonstrates that additional fluorine atoms can be incorporated. researchgate.net These fluorine atoms, being strongly electron-withdrawing, would increase the electrophilicity of the iodinated aromatic ring, potentially making it more susceptible to nucleophilic aromatic substitution, although such reactions are generally challenging.

The table below outlines the effects of modifying the iodinated phenyl ring:

| Modification | Impact on Chemical Attributes |

| Position of Iodine | The ortho-iodine substituent sterically influences the conformation of the sulfonamide linker. Moving the iodine to the meta or para position would reduce this steric hindrance and alter the overall molecular shape. |

| Additional Substituents (e.g., Fluoro) | Electron-withdrawing groups like fluorine can increase the potential for halogen bonding involving the iodine atom and can influence the reactivity of the ring in substitution reactions. researchgate.net |

| Replacement of Iodine | Replacing iodine with other halogens (e.g., bromine or chlorine) would alter the steric and electronic properties, with iodine being the largest and most polarizable, making it a better halogen bond donor. |

Systematic Structural Modification of the Benzenesulfonamide Linker and its Impact on Chemical Attributes

One common modification is N-alkylation or N-arylation of the sulfonamide nitrogen. For instance, the synthesis of N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide results in a "double" sulfonamide where the nitrogen is bonded to two sulfonyl groups. nih.gov This modification changes the hybridization of the nitrogen atom to sp2 and alters the geometry and electronic properties of the linker. nih.gov

Another potential modification is the replacement of the sulfonamide group with a carboxamide group (–CONH–). This would change the geometry, hydrogen bonding capabilities, and electronic nature of the linker. A study comparing carboxamide and sulfonamide derivatives of arylpiperazinylalkyl compounds found that this replacement had a significant impact on their biological receptor affinity, suggesting a profound change in their intermolecular interaction potential.

The following table summarizes the effects of modifying the benzenesulfonamide linker:

| Modification | Impact on Chemical Attributes |

| N-Alkylation/N-Arylation | Removes the acidic proton, preventing deprotonation and altering hydrogen bonding capabilities. Can lead to changes in conformation and steric hindrance around the nitrogen atom. nih.gov |

| Replacement with Carboxamide | Changes the bond angles and lengths of the linker. The amide group has different hydrogen bonding donor and acceptor properties compared to the sulfonamide group. |

| Insertion of a Methylene Bridge (e.g., -SO2NHCH2-) | Increases the flexibility of the linker, allowing for a wider range of conformations. This can impact how the two aryl rings are oriented relative to each other. |

Influence of Substituent Electronic and Steric Effects on Compound Reactivity and Self-Assembly

The interplay of electronic and steric effects of substituents on both phenyl rings governs the reactivity and self-assembly of this compound and its analogues.

Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect, which deactivates the fluorinated phenyl ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, especially if there are additional activating groups. The iodine atom on the other ring has a weaker deactivating inductive effect. These electronic effects also influence the acidity of the N-H proton of the sulfonamide linker, which in turn affects its reactivity and hydrogen bonding strength.

The following table details the influence of these effects:

| Effect | Influence on Reactivity and Self-Assembly |

| Electronic (Inductive/Resonance) | Modulates the acidity of the sulfonamide N-H, influencing hydrogen bond strength. Affects the reactivity of the aromatic rings in substitution reactions. |

| Steric | The ortho-iodine substituent dictates the molecular conformation, which in turn influences the possible modes of self-assembly and crystal packing. researchgate.net |

| Hydrogen Bonding | The sulfonamide group is a primary driver of self-assembly, forming chains or dimers in the solid state. researchgate.net |

| Halogen Bonding | The iodine atom can act as a halogen bond donor, providing an additional directional interaction for crystal engineering. |

Design and Synthesis of Advanced Derivatives for Specific Chemical Applications

The design and synthesis of advanced derivatives of this compound can lead to materials with tailored properties for specific, non-biological chemical applications.

Crystal Engineering: By systematically modifying the substituents on the phenyl rings, it is possible to control the intermolecular interactions and thus the crystal packing. For example, introducing functional groups capable of forming different hydrogen bonding motifs or stronger halogen bonds can lead to the design of crystalline materials with specific topologies and properties, such as porous materials or materials with interesting optical or electronic properties.

Ligands for Catalysis: The nitrogen and oxygen atoms of the sulfonamide group, as well as the iodine atom, can potentially act as coordination sites for metal ions. The synthesis of derivatives with strategically placed donor atoms could yield novel ligands for homogeneous or heterogeneous catalysis. The electronic properties of the aryl rings can be tuned by substituents to modulate the catalytic activity of the metal center.

Materials for Organic Electronics: Fluorinated and iodinated aromatic compounds are of interest in materials science. mdpi.com The introduction of fluorine can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a key parameter in the design of organic semiconductors. The self-assembly properties of these molecules could be exploited to create ordered thin films for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The synthesis of extended π-conjugated systems based on the this compound scaffold could be a promising route to new functional materials.

A general synthetic route to N-arylbenzenesulfonamides involves the reaction of a substituted aniline (B41778) with a benzenesulfonyl chloride in the presence of a base. mdpi.com For example, the synthesis of N-(2-iodophenyl)benzenesulfonamide is achieved by reacting 2-iodoaniline (B362364) with benzenesulfonyl chloride. researchgate.net This modular synthesis allows for the incorporation of a wide variety of substituents on both aryl rings, facilitating the creation of a library of derivatives for screening in various chemical applications.

Future Perspectives and Emerging Research Avenues for 4 Fluoro N 2 Iodophenyl Benzenesulfonamide

Integration with Flow Chemistry and Automated Synthesis Platforms for Efficient Production

The efficient and scalable synthesis of 4-fluoro-N-(2-iodophenyl)benzenesulfonamide is a key consideration for its broader application in research and development. Traditional batch synthesis methods, while effective at the laboratory scale, can present challenges in terms of reproducibility, safety, and scalability. The integration of flow chemistry and automated synthesis platforms offers a promising path toward more efficient and streamlined production.

Flow chemistry, which involves the continuous pumping of reagents through a network of tubes and reactors, provides several advantages over batch processing. researchgate.netrsc.org These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates. researchgate.netrsc.org For the synthesis of this compound, a multi-step flow process could be envisioned, potentially starting from readily available precursors. The key bond-forming reactions, such as the sulfonamide coupling, could be optimized for high yield and purity within a flow reactor.

Automated synthesis platforms can further enhance the efficiency of producing this compound and its analogues. google.comacs.orgnih.gov These systems can perform multi-step syntheses with minimal manual intervention, enabling the rapid generation of a library of related compounds for screening purposes. acs.orgnih.gov By integrating robotic handling of reagents with online purification and analysis, these platforms can significantly accelerate the discovery of derivatives with desired properties.

A hypothetical automated flow synthesis setup for this compound could involve the following conceptual stages:

| Step | Description | Potential Flow Chemistry Advantage |

| 1 | Continuous generation of 4-fluorobenzenesulfonyl chloride. | Safe handling of potentially hazardous reagents like thionyl chloride or oxalyl chloride. |

| 2 | In-line reaction with 2-iodoaniline (B362364). | Precise temperature control to minimize side reactions and improve yield. |

| 3 | Continuous liquid-liquid extraction and purification. | Reduced solvent usage and minimized manual handling. |

| 4 | In-line analysis and collection of the final product. | Real-time quality control and automated collection of the purified compound. |

Exploration of Novel C-I and C-F Functionalization Strategies and Methods

The presence of both a carbon-iodine (C-I) and a carbon-fluorine (C-F) bond in this compound provides two distinct handles for further chemical modification. The exploration of novel functionalization strategies for these bonds is a vibrant area of research that could unlock a wide array of new derivatives.

The C-I bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.com These reactions allow for the introduction of a wide range of substituents at the 2-position of the phenyl ring, including new aryl, alkynyl, and amino groups. Recent advances in catalysis, including the use of palladium, copper, and other transition metals, have expanded the scope and efficiency of these transformations. mdpi.comresearchgate.net The development of catalytic systems that can selectively functionalize the C-I bond in the presence of the sulfonamide and C-F functionalities is a key area of interest. acs.org

The C-F bond, while generally more robust, also presents opportunities for functionalization. researchgate.netmdpi.com Recent years have seen significant progress in the development of methods for C-F bond activation, often employing transition metal catalysts or strong Lewis acids. rsc.orgmdpi.comresearchgate.net These strategies could potentially be applied to this compound to introduce new functional groups at the 4-position of the benzenesulfonamide (B165840) ring. The selective activation of the C-F bond over the C-I bond, or vice versa, would offer a powerful tool for the regioselective derivatization of the molecule.

| Functionalization Strategy | Target Bond | Potential Reagents/Catalysts | Potential New Functionalities |

| Suzuki Coupling | C-I | Palladium catalysts, boronic acids | Aryl, heteroaryl groups |

| Sonogashira Coupling | C-I | Palladium/copper catalysts, terminal alkynes | Alkynyl groups |

| Buchwald-Hartwig Amination | C-I | Palladium catalysts, amines | Substituted amino groups |

| C-F Activation/Functionalization | C-F | Transition metal complexes (e.g., Ni, Rh), strong Lewis acids | Alkyl, aryl, or other functional groups |

Development of Sustainable and Economical Synthetic Routes for Compound Generation

The principles of green chemistry are increasingly important in the design of synthetic routes. For this compound, the development of sustainable and economical synthetic pathways is a key future perspective. This involves considering factors such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency.

One approach to a more sustainable synthesis is the use of catalytic methods that can replace stoichiometric reagents. researchgate.net For example, the development of highly efficient catalysts for the sulfonamide bond formation could reduce the need for activating agents and minimize waste. Furthermore, exploring one-pot or tandem reaction sequences, where multiple transformations occur in a single reaction vessel, can reduce the number of workup and purification steps, leading to savings in time, energy, and materials.

The choice of starting materials is also crucial for an economical synthesis. Utilizing readily available and inexpensive precursors for both the 4-fluorobenzenesulfonyl and 2-iodoaniline moieties is essential. The development of synthetic routes that avoid costly or difficult-to-handle reagents will be critical for the wider accessibility of this compound.

Advanced Characterization Techniques for In Situ Monitoring of Chemical Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and functionalization of this compound can be achieved through the use of advanced characterization techniques for in situ monitoring. researchgate.net These techniques allow for the real-time analysis of a reaction as it proceeds, providing valuable insights that can be used for optimization and control.

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels or flow reactors to monitor the concentrations of reactants, intermediates, and products over time. researchgate.netmdpi.comresearchgate.net For instance, in situ FTIR could be used to track the disappearance of the amine starting material and the appearance of the sulfonamide product. This real-time data can be used to determine reaction endpoints accurately, identify the formation of any side products, and optimize reaction conditions for maximum yield and purity.

Process Analytical Technology (PAT) is a framework that utilizes such in situ monitoring tools to design, analyze, and control manufacturing processes. researchgate.net The application of PAT principles to the synthesis of this compound would enable a more robust and reproducible manufacturing process.

| Technique | Information Provided | Application in Synthesis/Functionalization |

| In situ FTIR/Raman Spectroscopy | Real-time concentration of functional groups. | Monitoring the formation of the sulfonamide bond and the consumption of starting materials. |

| In situ NMR Spectroscopy | Detailed structural information on all species in the reaction mixture. | Identifying reaction intermediates and byproducts, and elucidating reaction mechanisms. |

| Mass Spectrometry | Molecular weight of reaction components. | Tracking the progress of the reaction and confirming the formation of the desired product. |

Potential for Derivatization Towards Non-Conventional Chemical Applications

The unique combination of a sulfonamide, a fluorine atom, and an iodine atom in this compound opens up possibilities for its derivatization towards a range of non-conventional chemical applications, beyond its potential use as a synthetic intermediate.

The sulfonamide moiety is a well-known pharmacophore present in many therapeutic agents. nih.govnih.govnih.gov Derivatization of the core structure of this compound could lead to the discovery of new bioactive molecules with potential applications in medicinal chemistry. nih.govrsc.org For example, the iodinated phenyl ring could be functionalized with groups that enhance binding to a specific biological target.

Furthermore, the fluorinated benzenesulfonamide portion of the molecule could be exploited in the design of materials with specific properties. For instance, the incorporation of this unit into larger molecular architectures could lead to the development of novel fluorescent probes or imaging agents. ossila.comnih.gov The fluorine atom can also impart unique physicochemical properties, such as increased metabolic stability in a biological context or altered electronic properties in a materials science setting.

The C-I bond also offers a route to hypervalent iodine compounds, which are valuable reagents in organic synthesis. Derivatization of this compound into a hypervalent iodine reagent could lead to the development of new and selective oxidizing or group-transfer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.